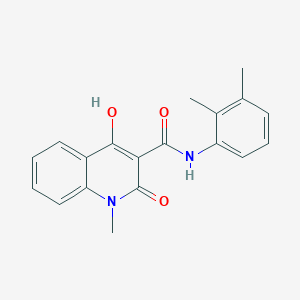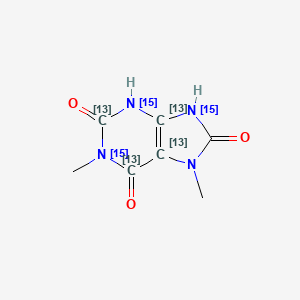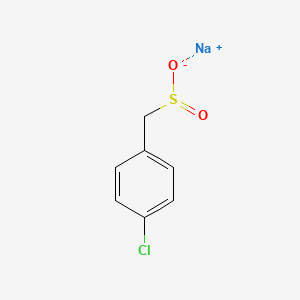
sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate is a compound with the molecular formula C8H15NaO2. It is a sodium salt of a carboxylic acid, where the carbon atoms at positions 2, 3, 4, and 5 are isotopically labeled with carbon-13. This isotopic labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate typically involves the isotopic labeling of the precursor molecules. The process begins with the synthesis of 2-propylpentanoic acid, which is then isotopically labeled at the desired positions using carbon-13 labeled reagents. The final step involves the neutralization of the labeled acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled reagents and ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize the loss of expensive isotopically labeled materials.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The sodium salt can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of stable isotope labeling.
Mécanisme D'action
The mechanism of action of sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. In reaction mechanism studies, it helps in identifying intermediates and understanding the steps involved in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium propionate-2,3-13C2
- Sodium fumarate-2,3-13C2
- Hexanoic acid-1,2-13C2
- Sodium acetate-13C2
Uniqueness
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate is unique due to its specific isotopic labeling at multiple positions, which provides detailed information in tracing studies. This level of labeling is not commonly found in other similar compounds, making it particularly valuable in complex metabolic and reaction mechanism studies.
Propriétés
Numéro CAS |
1173021-77-6 |
|---|---|
Formule moléculaire |
C8H15NaO2 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
Clé InChI |
AEQFSUDEHCCHBT-UJNKEPEOSA-M |
SMILES isomérique |
[13CH3][13CH2]CC(C[13CH2][13CH3])C(=O)[O-].[Na+] |
SMILES canonique |
CCCC(CCC)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12054363.png)
![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone](/img/structure/B12054365.png)

![(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)

![[2-ethoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054402.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12054408.png)

![3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12054415.png)
![2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole](/img/structure/B12054417.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12054432.png)


